Piperafizine A
Overview
Description
Piperafizine A is a compound belonging to the class of piperazine derivatives. Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. This compound, like other piperazine derivatives, has shown significant potential in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including Piperafizine A, often involves cyclization reactions. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts. Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production of piperazine derivatives can be achieved through batch or flow (microwave) reactors. A simplified procedure involves the preparation of monosubstituted piperazine derivatives in a one-pot-one-step way from a protonated piperazine without the need for a protecting group. This method uses heterogeneous catalysis by metal ions supported on commercial polymeric resins .
Chemical Reactions Analysis
Types of Reactions: Piperafizine A, as a piperazine derivative, can undergo various chemical reactions, including:
Oxidation: Piperazine can be oxidized to form piperazine N-oxides.
Reduction: Reduction reactions can convert piperazine derivatives into their corresponding amines.
Substitution: Piperazine can react with organic halides to form substituted piperazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Organic halides and bases like sodium hydride (NaH) are commonly employed.
Major Products: The major products formed from these reactions include various substituted piperazines, which are crucial building blocks in the pharmaceutical industry .
Scientific Research Applications
Piperafizine A has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent for the preparation of various organic compounds.
Biology: Employed in the study of biological processes due to its ability to form stable crystalline salts.
Industry: Utilized in the vulcanization process of rubber and the dyeing and printing process of textiles.
Mechanism of Action
The mechanism of action of Piperafizine A involves its interaction with specific molecular targets and pathways. As a piperazine derivative, it acts as a GABA receptor agonist. This compound binds directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of the target organism .
Comparison with Similar Compounds
- Piperafizine B
- XR334
- 2,5-Diketopiperazine derivatives
Comparison: Piperafizine A is unique due to its specific molecular structure and the presence of certain functional groups that enhance its biological activity. Compared to similar compounds like Piperafizine B and XR334, this compound has shown higher liposolubility and better anticancer activity .
Properties
IUPAC Name |
(3Z,6Z)-3,6-dibenzylidene-1-methylpiperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-21-17(13-15-10-6-3-7-11-15)18(22)20-16(19(21)23)12-14-8-4-2-5-9-14/h2-13H,1H3,(H,20,22)/b16-12-,17-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DILBTCUXPAXMSM-MCOFMCJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC=CC=C2)C(=O)NC(=CC3=CC=CC=C3)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C\C2=CC=CC=C2)/C(=O)N/C(=C\C3=CC=CC=C3)/C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130603-59-7 | |
Record name | Piperafizine A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130603597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Piperafizine A's synergistic activity with Vincristine?
A1: this compound demonstrates a synergistic effect with Vincristine (VCR), a commonly used chemotherapy drug. [] This synergy means that the combined effect of both compounds on cancer cells is greater than the sum of their individual effects. [] This finding is important because it suggests that this compound could potentially enhance the efficacy of Vincristine in treating certain cancers, potentially allowing for lower, less toxic doses of Vincristine to be used.
Q2: Are there any structural analogs of this compound being investigated for anticancer activity?
A3: While the provided abstracts don't directly explore structural analogs of this compound, research has focused on the development of novel 3,6-diunsaturated 2,5-diketopiperazine (2,5-DKP) derivatives inspired by natural products like Piperafizine B and XR334. [] These compounds share structural similarities with this compound and have shown promising anticancer activities against A549 and Hela cell lines. [] This suggests that modifications to the 2,5-DKP scaffold could lead to the identification of more potent and selective anticancer agents.
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